Thalidomide-Piperazine-PEG1-NH2 (diTFA)
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Overview
Description
Thalidomide-Piperazine-PEG1-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . It is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-Piperazine-PEG1-NH2 (diTFA) involves multiple steps. The process typically begins with the preparation of the Thalidomide-based cereblon ligand, followed by the attachment of a piperazine linker. The final step involves the conjugation of PEG1-NH2 (diTFA) to the piperazine linker .
Industrial Production Methods
Industrial production methods for Thalidomide-Piperazine-PEG1-NH2 (diTFA) are not widely documented. the synthesis generally follows the same principles as laboratory-scale production, with adjustments for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-Piperazine-PEG1-NH2 (diTFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-Piperazine-PEG1-NH2 (diTFA) has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-Piperazine-PEG1-NH2 (diTFA) exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-Piperazine-PEG1-NH2: Similar in structure but without the diTFA component.
Lenalidomide-Piperazine-PEG1-NH2: Another PROTAC compound with a different cereblon ligand.
Pomalidomide-Piperazine-PEG1-NH2: Similar to Lenalidomide but with modifications to the cereblon ligand.
Uniqueness
Thalidomide-Piperazine-PEG1-NH2 (diTFA) is unique due to its enhanced water solubility and stability compared to its non-diTFA counterpart . This makes it particularly useful in various research applications where solubility and stability are critical factors .
Properties
IUPAC Name |
5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5.2C2HF3O2/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28;2*3-2(4,5)1(6)7/h1-2,13,17H,3-12,22H2,(H,23,27,28);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMGNQKEBMHMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F6N5O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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